Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate
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Overview
Description
Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is an organic compound that features a complex structure with multiple functional groups It contains an ester group, a hydroxyl group, and a sulfonate ester derived from 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate typically involves multiple steps. One common method includes the esterification of 3-hydroxybutanoic acid with methanol to form methyl 3-hydroxybutanoate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and sulfonate groups.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate involves its interaction with various molecular targets. The ester and sulfonate groups can undergo hydrolysis in biological systems, releasing active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-hydroxybutanoate: Lacks the sulfonate ester group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonic acid: Contains the sulfonate group but lacks the ester and hydroxyl groups, limiting its versatility in organic synthesis.
Methyl 4-hydroxybutanoate: Similar structure but lacks the sulfonate ester group, affecting its chemical reactivity and applications.
Uniqueness: Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is unique due to the presence of both ester and sulfonate ester groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
828276-84-2 |
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Molecular Formula |
C12H16O6S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C12H16O6S/c1-9-3-5-11(6-4-9)19(15,16)18-8-10(13)7-12(14)17-2/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
ASPBGBBCUWBLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC(=O)OC)O |
Origin of Product |
United States |
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